
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is a synthetic organic compound derived from indigotin, a naturally occurring dye This compound is characterized by the presence of methoxymethoxy groups attached to the indigotin core, which significantly alters its chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin typically involves the protection of the hydroxyl groups of indigotin with methoxymethyl (MOM) groups. This can be achieved through the reaction of indigotin with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While the industrial production methods for 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin are not well-documented, it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form leuco derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco derivatives.
Substitution: Various substituted indigotin derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methoxymethoxy groups on the reactivity and stability of organic molecules.
Biology: The compound is investigated for its potential use in biological staining and imaging due to its unique color properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new dyes and pigments with enhanced stability and color properties.
Wirkmechanismus
The mechanism by which 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin exerts its effects is primarily through its ability to undergo redox reactions. The methoxymethoxy groups can stabilize the radical intermediates formed during these reactions, making the compound a useful tool in studying redox processes. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through its quinonoid and leuco forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indigotin: The parent compound, which lacks the methoxymethoxy groups.
5,5’,6,6’-Tetramethylindigotin: A similar compound with methyl groups instead of methoxymethoxy groups.
5,5’,6,6’-Tetrahydroxyindigotin: A compound with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is unique due to the presence of methoxymethoxy groups, which significantly alter its chemical reactivity and stability compared to other indigotin derivatives. These groups provide enhanced protection against oxidation and reduction, making the compound more stable under various conditions.
Eigenschaften
CAS-Nummer |
858230-17-8 |
|---|---|
Molekularformel |
C₂₄H₂₆N₂O₁₀ |
Molekulargewicht |
502.47 |
Synonyme |
2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one; (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


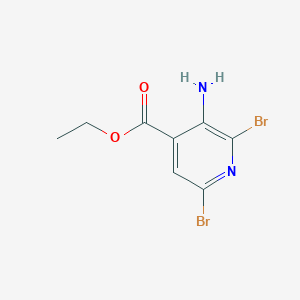


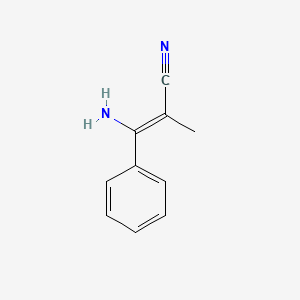

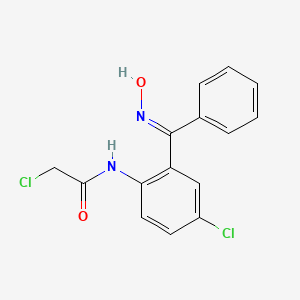
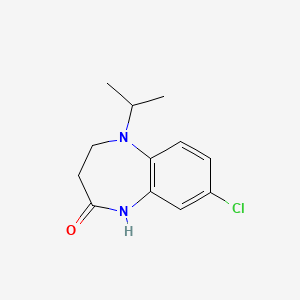
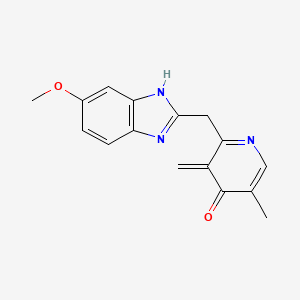
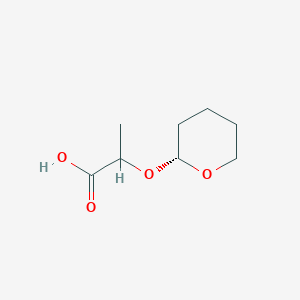
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
